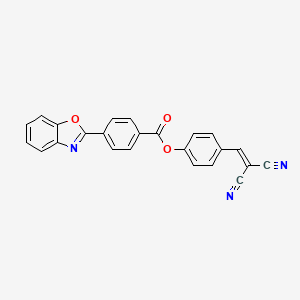
4-(2,2-Dicyanoethenyl)phenyl 4-(1,3-benzoxazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dicyanovinyl)phenyl 4-(benzo[d]oxazol-2-yl)benzoate is an organic compound with the molecular formula C24H13N3O3 and a molecular weight of 391.37 g/mol This compound is known for its unique structural features, which include a dicyanovinyl group and a benzo[d]oxazole moiety
Preparation Methods
The synthesis of 4-(2,2-Dicyanovinyl)phenyl 4-(benzo[d]oxazol-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]oxazole moiety: This can be achieved by reacting 2-aminophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]oxazole ring.
Introduction of the dicyanovinyl group: The dicyanovinyl group can be introduced through a Knoevenagel condensation reaction, where a malononitrile derivative reacts with an aldehyde in the presence of a base.
Coupling of the two moieties: The final step involves coupling the benzo[d]oxazole and dicyanovinyl groups through esterification or other suitable coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-(2,2-Dicyanovinyl)phenyl 4-(benzo[d]oxazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-(2,2-Dicyanovinyl)phenyl 4-(benzo[d]oxazol-2-yl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a fluorescent probe for imaging and diagnostic purposes.
Industry: The compound is used in the development of advanced materials, such as polymers and sensors, due to its photophysical properties
Mechanism of Action
The mechanism of action of 4-(2,2-Dicyanovinyl)phenyl 4-(benzo[d]oxazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzo[d]oxazole moiety can interact with biological receptors, while the dicyanovinyl group may participate in electron transfer processes. These interactions can lead to various biological effects, including fluorescence and photoluminescence, which are useful in imaging and diagnostic applications .
Comparison with Similar Compounds
4-(2,2-Dicyanovinyl)phenyl 4-(benzo[d]oxazol-2-yl)benzoate can be compared with similar compounds such as:
4,4′-Bis(2-benzoxazolyl)stilbene: Known for its high fluorescence quantum yields and use as a food-grade dye.
2-(Benzo[d]oxazol-2-yl)aniline derivatives: These compounds have shown potential as anti-inflammatory agents and possess various pharmacological applications.
Properties
CAS No. |
66487-16-9 |
|---|---|
Molecular Formula |
C24H13N3O3 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[4-(2,2-dicyanoethenyl)phenyl] 4-(1,3-benzoxazol-2-yl)benzoate |
InChI |
InChI=1S/C24H13N3O3/c25-14-17(15-26)13-16-5-11-20(12-6-16)29-24(28)19-9-7-18(8-10-19)23-27-21-3-1-2-4-22(21)30-23/h1-13H |
InChI Key |
ICGNWVOCQGBVCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


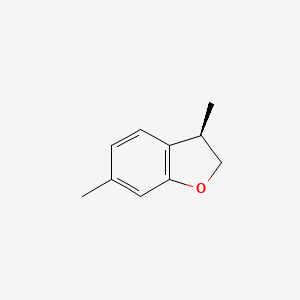
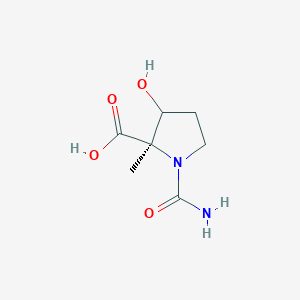
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B12881840.png)
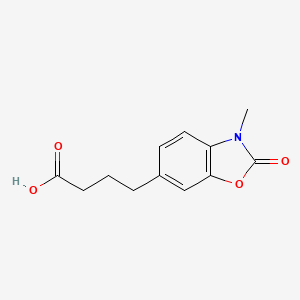
![2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-YL]-N-hexylacetamide](/img/structure/B12881858.png)
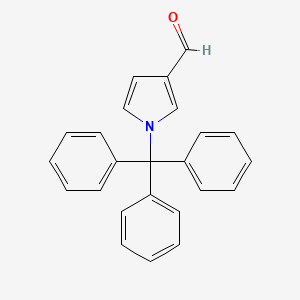
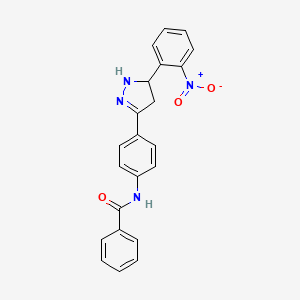
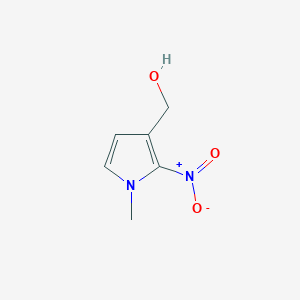

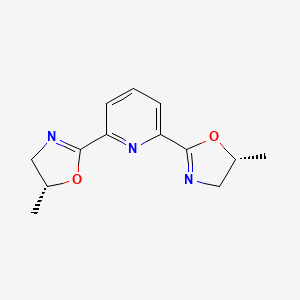
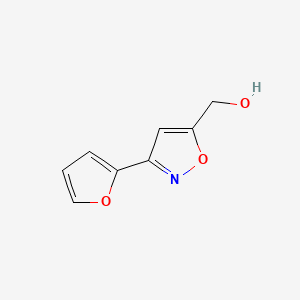

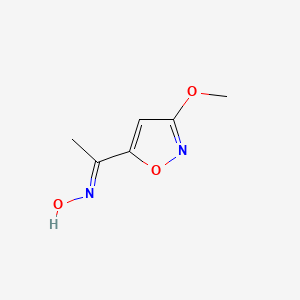
![3-Methylisoxazolo[5,4-b]pyridine-4,6-diol](/img/structure/B12881921.png)
